N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide
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Overview
Description
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide is a chemical compound with a complex structure that includes both an oxobutanoyl group and a phenylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide typically involves the reaction of 3-oxobutanoic acid with N-phenylbenzamide under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to facilitate the formation of the desired amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and benzamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Oxobutanoyl)-L-homoserine lactone
Uniqueness
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
62641-37-6 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(N-benzoylanilino) 3-oxobutanoate |
InChI |
InChI=1S/C17H15NO4/c1-13(19)12-16(20)22-18(15-10-6-3-7-11-15)17(21)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
HRZYHCDARHYCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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